molecular formula C10H9BrN2 B2791180 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256818-80-0

5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2791180
CAS No.: 1256818-80-0
M. Wt: 237.1
InChI Key: QCLUDPYHOMETIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1256818-80-0) is a pyrrolo derivative that has garnered attention for its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound demonstrates potential therapeutic applications in oncology due to its ability to modulate critical signaling pathways involved in cell proliferation and migration.

  • Molecular Formula : C10H9BrN2
  • Molecular Weight : 237.1 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom and a cyclopropyl group, contributing to its unique biological properties.

This compound primarily targets FGFRs. Its mode of action involves the inhibition of FGFR activity, which leads to the suppression of downstream signaling pathways including:

  • RAS-MEK-ERK pathway
  • PLCγ pathway
  • PI3K-Akt pathway

This inhibition results in decreased cell proliferation and migration, making it a candidate for cancer treatment strategies.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. A notable study evaluated various derivatives of pyrrolo[2,3-b]pyridine and identified that compounds similar to this compound showed potent inhibitory effects against FGFR1, 2, and 3. Specifically, derivative 4h demonstrated IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) in vitro, indicating strong potential as an anti-cancer agent .

Table: Summary of Biological Activity Studies

Study ReferenceCompoundTargetIC50 (nM)Effect
4hFGFR17Inhibits proliferation
4hFGFR29Induces apoptosis
Pyrrolo DerivativesFGFRsVariableAnti-cancer activity

In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis. Additionally, it significantly reduces cell migration and invasion capabilities .

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound is influenced by factors such as solubility and stability. It is recommended to store the compound at temperatures between 2°C and 8°C in a dry environment to maintain its efficacy . The compound's low molecular weight is advantageous for further optimization in drug development.

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-3-8-9(6-1-2-6)5-13-10(8)12-4-7/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLUDPYHOMETIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256818-80-0
Record name 5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.